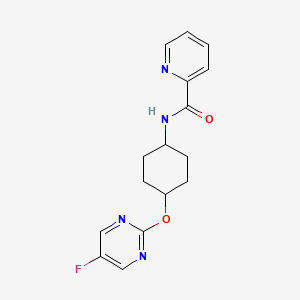

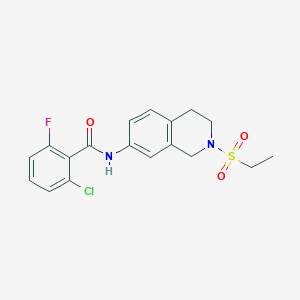

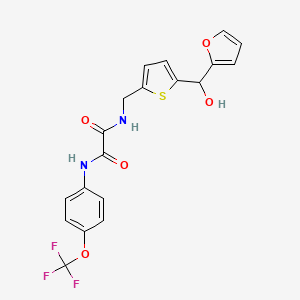

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholino pyrimidine derivatives has been a subject of interest due to their biological activities. In the first paper, a novel compound with a morpholino pyrimidine core, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide, was synthesized and characterized using various spectroscopic techniques including 13C NMR, 1H NMR, FT-IR, and MS. The structure was further confirmed by single crystal X-ray diffraction . Another study focused on the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines through palladium-catalyzed cross-coupling reactions using triorganoindium reagents, showcasing an efficient and versatile methodology for functionalizing non-symmetrical pyrimidines at the C-4 and C-6 positions . Additionally, a series of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were designed and synthesized, with variations in the phenylpyridine/phenylpyrimidine-carboxamide scaffolds, demonstrating the importance of structural modifications for biological activity .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with biological targets. The first paper provides a detailed analysis of the molecular structure through DFT calculations and X-ray diffraction, confirming the consistency between the computed optimized structure and the experimentally determined crystal structure . This level of structural analysis is essential for the rational design of bioactive compounds.

Chemical Reactions Analysis

The reactivity of morpholino pyrimidine derivatives can be influenced by the presence of various substituents and functional groups. The second paper's methodology for synthesizing 4,6-disubstituted pyrimidines indicates the potential for a wide range of chemical reactions that can be employed to introduce different substituents, thereby affecting the chemical properties and biological activity of the resulting compounds . The reaction of 2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-[1,3,4]thiadiazolo-[3,2-a]pyrimidine with morpholin, as discussed in the fourth paper, is an example of how morpholino groups can be introduced into pyrimidine derivatives, potentially leading to new antibacterial drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino pyrimidine derivatives are influenced by their molecular structures. The presence of morpholino groups and other substituents can affect properties such as solubility, stability, and reactivity. The first paper's analysis of the anti-proliferative activity of the synthesized compound on A375 cells, with an inhibition rate of 12.89% at a concentration of 5 μM, provides insight into the biological relevance of these properties . The third paper's evaluation of IC50 values against various cancer cell lines further emphasizes the importance of structural features in determining the cytotoxicity of these compounds .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Derivatives

A method detailed the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their role as intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This work presented a green synthetic method, achieving a total yield of 43% through condensation, chlorination, and nucleophilic substitution steps (Lei et al., 2017).

Chemical Characterization and Functionalization

Research on the functionalization of the thieno[2,3-d]pyrimidinedione core provided insights into late-stage access to highly substituted 5-carboxamide-6-aryl scaffolds. This involved a novel approach for preparing analogues by synthesizing the core from available mercaptouracil derivatives and then functionalizing them to generate diverse compounds (O'Rourke et al., 2018).

Pharmacological Potential

Antimicrobial Activity

A study focused on synthesizing novel heterocyclic compounds containing a cyclopenta[d]thieno[2,3-b]pyridine moiety, demonstrating promising antibacterial and antifungal activities through in vitro screening. This research underscores the potential of such derivatives in developing new antimicrobial agents (Zaki et al., 2020).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the compound's relevance in designing new therapeutics (Abu‐Hashem et al., 2020).

Cancer Research

A study synthesized and evaluated novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides against cancer cell lines. The findings suggest the potential of these compounds as moderate cytotoxic agents, offering a foundation for further anticancer studies (Liu et al., 2016).

特性

IUPAC Name |

6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(16-4-3-12-2-1-9-22-12)13-10-14(18-11-17-13)19-5-7-21-8-6-19/h1-2,9-11H,3-8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAJJEMRIHXJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)